
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a pteridine-based fluorescent guanosine analogue. This compound is widely used as a DNA uptake tracer in studies of DNA binding and dynamics. It exhibits an absorbance maximum at 350 nm and an emission maximum at 430 nm .
Scientific Research Applications
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in studies of DNA binding and dynamics.
Biology: Employed in the investigation of DNA repair mechanisms and enzyme interactions.
Industry: Utilized in the development of fluorescent dyes and tracers for various industrial processes.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.
Mode of Action
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.
Result of Action
The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pteridine core structure.
Glycosylation: The pteridine core is glycosylated with 2-deoxy-b-D-ribofuranose under acidic conditions to form the ribofuranosyl derivative.
Methylation: The final step involves the methylation of the 3-position on the pteridine ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine core.
Substitution: Substitution reactions can occur at the methyl or ribofuranosyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
Isoxanthopterin: The parent compound, which lacks the ribofuranosyl and methyl groups.
8-Azaguanine: Another pteridine-based compound with similar fluorescent properties.
2-Aminopurine: A fluorescent analogue of adenine used in similar applications.
Uniqueness
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in DNA binding and dynamics studies. Its ability to act as a DNA uptake tracer sets it apart from other similar compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves the conversion of isoxanthopterin to the desired compound through a series of reactions.", "Starting Materials": [ "Isoxanthopterin", "2-deoxy-b-D-ribofuranose", "Methylating agent", "Hydrogen", "Catalyst" ], "Reaction": [ "Isoxanthopterin is reacted with a methylating agent to yield 3-methylisoxanthopterin.", "2-deoxy-b-D-ribofuranose is then added to the reaction mixture with a catalyst to form 2-deoxy-b-D-ribofuranosyl-3-methylisoxanthopterin.", "The final step involves hydrogenation of the double bond in the isoxanthopterin ring to yield 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin." ] } | |
CAS No. |
170379-51-8 |
Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-8-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |
InChI |
InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5?,6-,8-/m1/s1 |
InChI Key |
RJCSBEHKYSZPAX-KYVYOHOSSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3CC([C@H](O3)CO)O |
SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Synonyms |
2-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-3-methyl-4,7(3H,8H)-pteridinedione; 3-MI |
Origin of Product |
United States |
Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?
A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


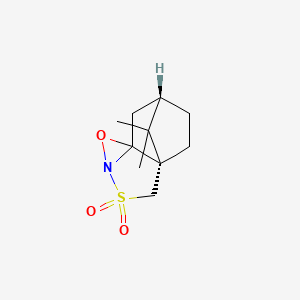
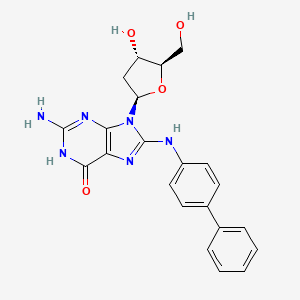
![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)
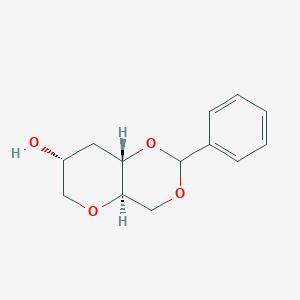
![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)

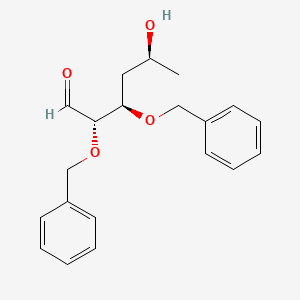
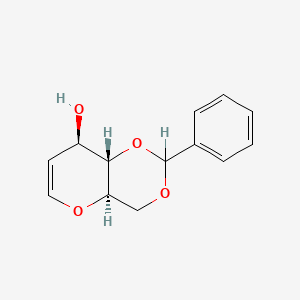

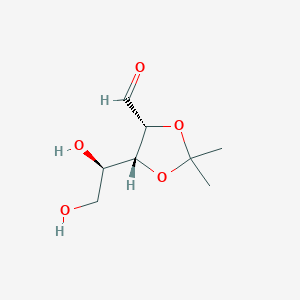

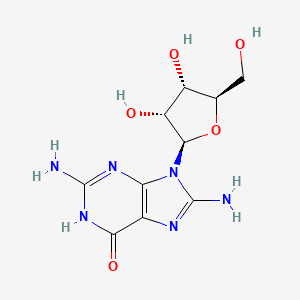
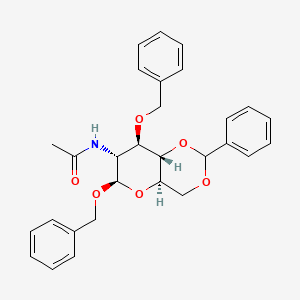
![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
